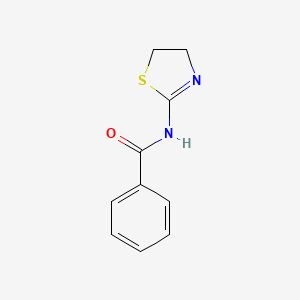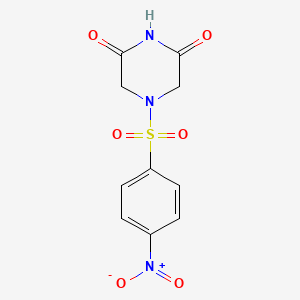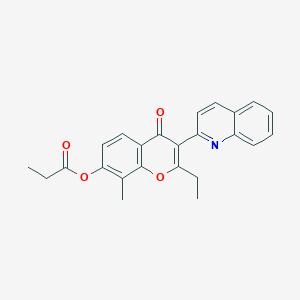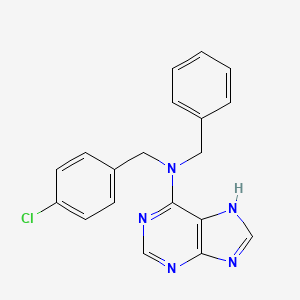![molecular formula C17H14N2O3 B10810590 2-[2-(2-hydroxy-3-methoxyphenyl)ethenyl]-3H-quinazolin-4-one](/img/structure/B10810590.png)
2-[2-(2-hydroxy-3-methoxyphenyl)ethenyl]-3H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-hydroxy-3-methoxyphenyl)ethenyl]-3H-quinazolin-4-one is a synthetic organic compound belonging to the quinazolinone family. This compound is characterized by a quinazolinone core structure substituted with a hydroxy-methoxyphenyl group. Quinazolinones are known for their diverse biological activities, making them significant in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-hydroxy-3-methoxyphenyl)ethenyl]-3H-quinazolin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-aminobenzamide and 2-hydroxy-3-methoxybenzaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of an acid catalyst, such as hydrochloric acid, to form an intermediate Schiff base.
Cyclization: The Schiff base is then cyclized under basic conditions, often using sodium hydroxide, to form the quinazolinone core.
Final Substitution:
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-hydroxy-3-methoxyphenyl)ethenyl]-3H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation with palladium on carbon.
Substitution: The methoxy group can be substituted with other groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of a quinazolinone derivative with a carbonyl group.
Reduction: Formation of a quinazolinone derivative with an ethyl group.
Substitution: Formation of various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-[2-(2-hydroxy-3-methoxyphenyl)ethenyl]-3H-quinazolin-4-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology
Biologically, this compound has shown potential as an enzyme inhibitor. It can interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[2-(2-hydroxy-3-methoxyphenyl)ethenyl]-3H-quinazolin-4-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The hydroxy and methoxy groups play crucial roles in these interactions, often forming hydrogen bonds with amino acid residues in the enzyme.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(2-hydroxyphenyl)ethenyl]-3H-quinazolin-4-one
- 2-[2-(3-methoxyphenyl)ethenyl]-3H-quinazolin-4-one
- 2-[2-(4-hydroxy-3-methoxyphenyl)ethenyl]-3H-quinazolin-4-one
Uniqueness
Compared to similar compounds, 2-[2-(2-hydroxy-3-methoxyphenyl)ethenyl]-3H-quinazolin-4-one is unique due to the specific positioning of the hydroxy and methoxy groups, which can significantly influence its biological activity and chemical reactivity. This unique substitution pattern can enhance its binding affinity to certain biological targets, making it a more potent compound in various applications.
Properties
Molecular Formula |
C17H14N2O3 |
|---|---|
Molecular Weight |
294.30 g/mol |
IUPAC Name |
2-[2-(2-hydroxy-3-methoxyphenyl)ethenyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C17H14N2O3/c1-22-14-8-4-5-11(16(14)20)9-10-15-18-13-7-3-2-6-12(13)17(21)19-15/h2-10,20H,1H3,(H,18,19,21) |
InChI Key |
ZKCPZLPNWLYCPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1O)C=CC2=NC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2,9,10-tetramethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolinium](/img/structure/B10810520.png)
![2-Benzo[1,3]dioxol-5-yl-2,3-dihydro-1H-quinazolin-4-one](/img/structure/B10810526.png)
![N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-phenylbutanamide](/img/structure/B10810527.png)
![5-[[4-(Dimethylamino)phenyl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one](/img/structure/B10810529.png)

![1-(4-Bromophenyl)-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B10810542.png)





![5-bromo-N-[3-cyano-1-(4-methoxyphenyl)pyrrolo[3,2-b]quinoxalin-2-yl]furan-2-carboxamide](/img/structure/B10810582.png)

![[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-phenylquinoline-4-carboxylate](/img/structure/B10810599.png)
